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molecular formula C10H10ClNO3 B1460751 5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid CAS No. 1019493-16-3

5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid

Cat. No. B1460751
M. Wt: 227.64 g/mol
InChI Key: BVZPQIQIXDKNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133129B2

Procedure details

A mixture of methyl 5-chloro-6-(cyclopropylmethoxy)nicotinate (2.00 g), THF (15 mL), methanol (1.7 mL) and 2 M aqueous lithium hydroxide solution (8.3 mL) was stirred at room temperature for 20 min. The reaction mixture was neutralized with 1 M hydrochloric acid at 0° C., and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure, and the obtained solid was washed with diethyl ether/hexane to give the title compound (1.68 g).
Name
methyl 5-chloro-6-(cyclopropylmethoxy)nicotinate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:12][CH2:13][CH:14]2[CH2:16][CH2:15]2)=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].C1COCC1.[OH-].[Li+].Cl>CO>[Cl:1][C:2]1[C:3]([O:12][CH2:13][CH:14]2[CH2:16][CH2:15]2)=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8] |f:2.3|

Inputs

Step One
Name
methyl 5-chloro-6-(cyclopropylmethoxy)nicotinate
Quantity
2 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)OC)C1)OCC1CC1
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
8.3 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
1.7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the obtained solid was washed with diethyl ether/hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C(=NC=C(C(=O)O)C1)OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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